molecular formula C18H21ClN2S B590167 Methdilazine-d4 Hydrochloride CAS No. 1330055-82-7

Methdilazine-d4 Hydrochloride

Cat. No.: B590167
CAS No.: 1330055-82-7
M. Wt: 336.914
InChI Key: IEISBKIVLDXSMZ-XZAFBHDOSA-N
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Description

Methdilazine-d4 Hydrochloride is a deuterated form of Methdilazine Hydrochloride, a phenothiazine derivative with antihistaminic activity. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Methdilazine, as the deuterium atoms provide a distinct mass spectrometric signature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methdilazine-d4 Hydrochloride involves the incorporation of deuterium atoms into the Methdilazine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction typically involves the following steps:

    N-Alkylation: The starting material, phenothiazine, is alkylated with a deuterated alkyl halide in the presence of a base such as sodium hydride.

    Cyclization: The resulting intermediate undergoes cyclization to form the pyrrolidine ring.

    Hydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is carefully monitored to maintain the deuterium content in the compound .

Chemical Reactions Analysis

Types of Reactions

Methdilazine-d4 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom in the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of Methdilazine-d4.

    Reduction: Reduced forms of Methdilazine-d4.

    Substitution: Substituted derivatives with various alkyl groups.

Scientific Research Applications

Methdilazine-d4 Hydrochloride is widely used in scientific research for the following applications:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Methdilazine in biological systems.

    Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Methdilazine.

    Drug Interaction Studies: Examining the interactions of Methdilazine with other drugs and their impact on its pharmacokinetics.

    Analytical Chemistry: Using Methdilazine-d4 as an internal standard in mass spectrometric analysis to quantify Methdilazine in biological samples

Mechanism of Action

Methdilazine-d4 Hydrochloride exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as sneezing, itching, and runny nose. The deuterium atoms in Methdilazine-d4 do not alter the pharmacological activity of the compound but provide a distinct mass spectrometric signature for analytical purposes .

Comparison with Similar Compounds

Similar Compounds

    Methdilazine Hydrochloride: The non-deuterated form of Methdilazine-d4 Hydrochloride.

    Chlorpromazine: Another phenothiazine derivative with antipsychotic and antihistaminic properties.

    Trifluoperazine: A phenothiazine derivative used as an antipsychotic agent

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature. This makes it particularly useful in pharmacokinetic and metabolism studies, allowing for precise quantification and identification of Methdilazine and its metabolites in biological samples.

Properties

CAS No.

1330055-82-7

Molecular Formula

C18H21ClN2S

Molecular Weight

336.914

IUPAC Name

10-[dideuterio-(5,5-dideuterio-1-methylpyrrolidin-3-yl)methyl]phenothiazine;hydrochloride

InChI

InChI=1S/C18H20N2S.ClH/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20;/h2-9,14H,10-13H2,1H3;1H/i11D2,13D2;

InChI Key

IEISBKIVLDXSMZ-XZAFBHDOSA-N

SMILES

CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl

Synonyms

10-[(1-Methyl-3-pyrrolidinyl)methyl]-10H-phenothiazine-d4 Hydrochloride;  Dilosyn-d4;  Disyncran-d4;  Methdilazine-d4 MonoHydrochloride;  NSC 169091-d4;  Tacaryl-d4;  Tacaryl-d4 Hydrochloride; 

Origin of Product

United States

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